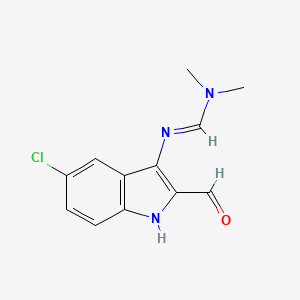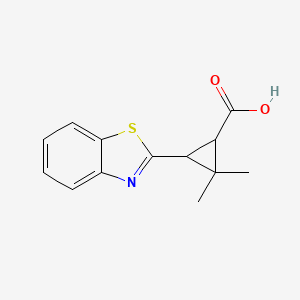![molecular formula C19H26N2O3 B3084671 3-{[4-(2,5-Dimethylphenyl)piperazin-1-YL]-carbonyl}-2,2-dimethylcyclopropanecarboxylic acid CAS No. 1142214-86-5](/img/structure/B3084671.png)
3-{[4-(2,5-Dimethylphenyl)piperazin-1-YL]-carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
Übersicht
Beschreibung
The compound “3-{[4-(2,5-Dimethylphenyl)piperazin-1-YL]-carbonyl}-2,2-dimethylcyclopropanecarboxylic acid” is a chemical compound that can be used for pharmaceutical testing . It is related to dimethyl piperazine and has a structure that includes a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a common feature in many pharmaceutical compounds . The exact molecular structure would require more specific information or analysis tools.Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling Reagents
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The compound can serve as a boron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.
Anticancer Research
While not directly related to the compound itself, understanding its interactions with biological targets can lead to potential applications. For instance, researchers have focused on disrupting the binding of proteins like Dishevelled (DVL1) to their cognate receptors (e.g., FZD) to inhibit tumor growth and chemoresistance . Investigating the compound’s effects on such pathways could be promising.
Organic Synthesis: Cyclization Reactions
The compound’s cyclopropane ring and piperazine moiety offer opportunities for cyclization reactions. Researchers have explored its use in constructing fused ring systems, which can lead to novel heterocyclic compounds with diverse properties . These derivatives may find applications in drug discovery or materials science.
Indole Derivatives and Drug Development
Indole derivatives play a crucial role in medicinal chemistry. By modifying the compound’s structure, researchers can access indole-containing molecules. For example, the Fischer indole synthesis starting from a cyclohexanone derivative can yield tricyclic indoles, which may have biological activity . Investigating these derivatives could lead to new drug candidates.
Imidazole Moieties and Beyond
The compound contains an imidazole ring, which is a prevalent heterocyclic motif. Imidazoles participate in various biological processes and have applications in drug design, coordination chemistry, and catalysis. Researchers have explored imidazole-containing compounds for their antimicrobial, anti-inflammatory, and antitumor properties . Investigating this compound’s imidazole moiety could reveal novel applications.
Eigenschaften
IUPAC Name |
3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-12-5-6-13(2)14(11-12)20-7-9-21(10-8-20)17(22)15-16(18(23)24)19(15,3)4/h5-6,11,15-16H,7-10H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWXTUMNJYZTFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3C(C3(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801118886 | |
| Record name | Cyclopropanecarboxylic acid, 3-[[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonyl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(2,5-Dimethylphenyl)piperazin-1-YL]-carbonyl}-2,2-dimethylcyclopropanecarboxylic acid | |
CAS RN |
1142214-86-5 | |
| Record name | Cyclopropanecarboxylic acid, 3-[[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonyl]-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142214-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxylic acid, 3-[[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonyl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B3084610.png)
![3-{[(2-Hydroxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084618.png)
![2,2-Dimethyl-3-[(4-phenylpiperazin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B3084619.png)

![3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084637.png)
![3-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084642.png)
![3-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084654.png)
![2,2-dimethyl-3-({4-[(E)-2-phenylvinyl]piperazin-1-yl}carbonyl)cyclopropanecarboxylic acid](/img/structure/B3084677.png)
![3-[(4-Benzylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084678.png)
![3-[(4-Benzylpiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084686.png)
![3-{[4-(Tert-butoxycarbonyl)piperazin-1-YL]-carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084693.png)
![3-{[4-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084696.png)
